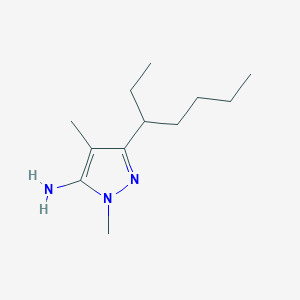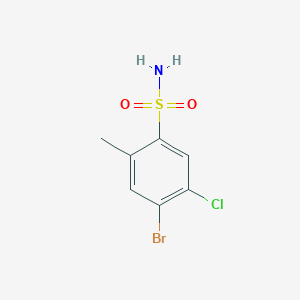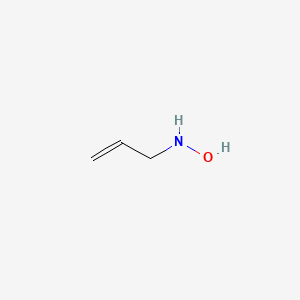
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluoro and methoxy group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxyaniline with thioamide and α-halo acids under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the fluoro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-(Ethoxycarbonyl)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
- 2-Oxo-2-ethyl-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness
2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C11H8FNO3S |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3S/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clé InChI |
OFZRTKSNEBXBRQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)








![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)

![6-Methyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4-ol](/img/structure/B13485172.png)


